![molecular formula C10H13N3O2 B057102 4-(2,4-Diaminophenyl)morpholin-3-one CAS No. 482308-13-4](/img/structure/B57102.png)
4-(2,4-Diaminophenyl)morpholin-3-one
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Overview
Description
4-(2,4-Diaminophenyl)morpholin-3-one is a chemical compound with the CAS Number: 482308-13-4. It has a molecular weight of 207.23 . It is stored at a temperature of 4 degrees and has a purity of 95%. The compound is in powder form .
Molecular Structure Analysis
The IUPAC Name of the compound is 4-(2,4-diaminophenyl)morpholin-3-one . The InChI Code is 1S/C10H13N3O2/c11-7-1-2-9 (8 (12)5-7)13-3-4-15-6-10 (13)14/h1-2,5H,3-4,6,11-12H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(2,4-Diaminophenyl)morpholin-3-one include a molecular weight of 207.23 g/mol . It is a powder and is stored at a temperature of 4 degrees .Scientific Research Applications
Pharmaceutical Research
“4-(2,4-Diaminophenyl)morpholin-3-one” is used in the synthesis of pharmaceutical compounds. For instance, it is used in the synthesis of 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939) as an antithrombotic agent .
Antithrombotic Agent
This compound is an impurity of Rivaroxaban, a factor Xa (FXa) inhibitor used for the prevention and treatment of thromboembolic disorders .
Factor Xa Inhibitor
Factor Xa inhibitors are interesting targets for the development of antithrombotic agents. The “4-(2,4-Diaminophenyl)morpholin-3-one” moiety serves as a P4-ligand within the respective enzyme pocket .
Development of Non-Benzamidines
In an effort to develop inhibitors with more favorable oral profiles, researchers have discovered a series of potent non-benzamidines, where “4-(2,4-Diaminophenyl)morpholin-3-one” is a key feature .
Preparation of Aryl-Morpholinones
This compound is used in the preparation of aryl-morpholinones, which are needed to support toxicological and clinical evaluation studies .
Chemical Research
“4-(2,4-Diaminophenyl)morpholin-3-one” is used in chemical research due to its unique properties and potential applications .
Safety and Hazards
The safety information for 4-(2,4-Diaminophenyl)morpholin-3-one includes several hazard statements: H302, H315, H319, H335, H412 . Precautionary statements include P261, P264, P270, P271, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
A recent study has shown that a morpholin-3-one derivative has been developed for imaging monoacylglycerol lipase in the brain via positron emission tomography (PET) . This suggests that 4-(2,4-Diaminophenyl)morpholin-3-one and similar compounds could have potential applications in medical imaging .
Mechanism of Action
Target of Action
It is used in the synthesis of an antithrombotic agent , suggesting that it may interact with proteins involved in blood coagulation.
Mode of Action
As a part of the synthesis of an antithrombotic agent , it may interact with its targets to inhibit the formation of blood clots.
Biochemical Pathways
Given its role in the synthesis of an antithrombotic agent , it might influence the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot.
Result of Action
As a precursor in the synthesis of an antithrombotic agent , it may contribute to the prevention of blood clot formation.
properties
IUPAC Name |
4-(2,4-diaminophenyl)morpholin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c11-7-1-2-9(8(12)5-7)13-3-4-15-6-10(13)14/h1-2,5H,3-4,6,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLFBLRLPINBMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=C(C=C(C=C2)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Diaminophenyl)morpholin-3-one |
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